Rynatan is often derived from the combination of established pharmaceutical ingredients, such as chlorpheniramine maleate (an antihistamine) and phenylephrine hydrochloride (a decongestant). These components work synergistically to alleviate symptoms of nasal congestion and allergic reactions.
Rynatan falls under the classification of antihistamines and decongestants. Antihistamines block the action of histamine, a substance in the body that causes allergic symptoms, while decongestants work by narrowing blood vessels to decrease swelling and congestion in the nasal passages.
The synthesis of Rynatan involves the careful combination of its active ingredients, chlorpheniramine maleate and phenylephrine hydrochloride. The process typically includes:
The synthesis may involve various chemical reactions, including esterification or amination processes, depending on the specific formulations used. The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure product consistency and safety.
The molecular structure of Rynatan can be understood through its individual components:
The molecular weight of chlorpheniramine maleate is approximately 274.79 g/mol, while phenylephrine hydrochloride has a molecular weight of about 167.66 g/mol. The combination of these compounds results in a complex formulation that exhibits both antihistaminic and decongestant properties.
The primary chemical reactions involved in the formulation of Rynatan include:
The stability of Rynatan is influenced by pH levels, temperature during storage, and interaction with excipients. Stability testing ensures that the active ingredients maintain their efficacy throughout the product's shelf life.
Rynatan acts through two primary mechanisms:
Clinical studies have shown that combinations like Rynatan can effectively reduce allergy symptoms within hours of administration, providing rapid relief for patients suffering from acute allergic reactions or colds.
Stability studies indicate that Rynatan retains its efficacy for at least two years when stored properly. The pharmacokinetics demonstrate rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.
Rynatan is primarily used in clinical settings for:
Rynatan's formulation allows it to serve as an effective therapeutic option for patients seeking relief from respiratory allergy symptoms and common cold discomforts. Its dual-action mechanism enhances patient compliance due to its comprehensive symptom management capabilities.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3